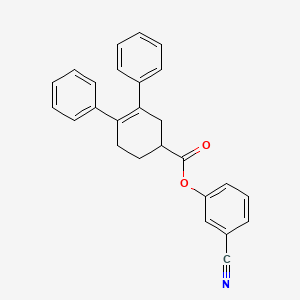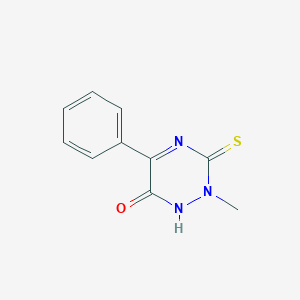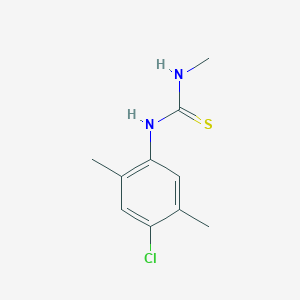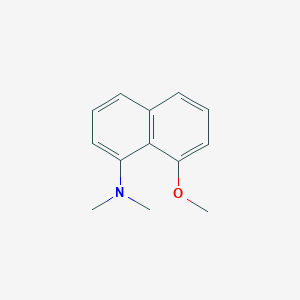
(3-Cyanophenyl) 3,4-diphenylcyclohex-3-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Cyanophenyl) 3,4-diphenylcyclohex-3-ene-1-carboxylate is an organic compound with a complex structure that includes a cyanophenyl group, two phenyl groups, and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyanophenyl) 3,4-diphenylcyclohex-3-ene-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-cyanophenylboronic acid with 3,4-diphenylcyclohex-3-ene-1-carboxylic acid under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Cyanophenyl) 3,4-diphenylcyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the cyanophenyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyanophenyl group, where nucleophiles such as amines or thiols replace the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3-Cyanophenyl) 3,4-diphenylcyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (3-Cyanophenyl) 3,4-diphenylcyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The cyanophenyl group can interact with nucleophilic sites, while the phenyl groups provide hydrophobic interactions, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
(3-Cyanophenyl) 3,4-diphenylcyclohexane-1-carboxylate: Similar structure but lacks the double bond in the cyclohexene ring.
(4-Cyanophenyl) 3,4-diphenylcyclohex-3-ene-1-carboxylate: Similar structure but with the cyano group in the para position.
Uniqueness
(3-Cyanophenyl) 3,4-diphenylcyclohex-3-ene-1-carboxylate is unique due to the presence of the cyanophenyl group in the meta position, which can influence its reactivity and binding properties
Properties
CAS No. |
62544-86-9 |
|---|---|
Molecular Formula |
C26H21NO2 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
(3-cyanophenyl) 3,4-diphenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C26H21NO2/c27-18-19-8-7-13-23(16-19)29-26(28)22-14-15-24(20-9-3-1-4-10-20)25(17-22)21-11-5-2-6-12-21/h1-13,16,22H,14-15,17H2 |
InChI Key |
IQXDGSYQSBUHFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(CC1C(=O)OC2=CC=CC(=C2)C#N)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(Indolizin-2-YL)phenyl]propan-1-OL](/img/structure/B14512718.png)

![Methyl 5-[4-(2-hydroxyheptyl)piperazin-1-YL]pentanoate](/img/structure/B14512737.png)


![Ethenyl(diphenyl)[3-(trimethylsilyl)prop-1-en-1-yl]silane](/img/structure/B14512745.png)


![Ethyl [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetate](/img/structure/B14512755.png)


![(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)acetic acid](/img/structure/B14512769.png)
![1-Ethoxy-4-[1-(4-methoxyphenyl)-2,2-dimethylpropyl]benzene](/img/structure/B14512771.png)
